molecular formula C6H5F3N2O2 B11818215 N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide

Cat. No.: B11818215
M. Wt: 194.11 g/mol
InChI Key: UKDXBVDLAODCAY-UHFFFAOYSA-N
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Description

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a furan-based amidoxime derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the furan ring and a hydroxyimino (-NHOH) group attached to the carboximidamide moiety. This compound (CAS: 1311910-82-3) has a molecular weight of 249.36 g/mol and is typically synthesized with a purity of 95% . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research.

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11)

InChI Key

UKDXBVDLAODCAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The reaction conditions may include:

  • Temperature: Room temperature to moderate heating
  • Solvent: Commonly used solvents include dichloromethane or ethanol
  • Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the position adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or oximes.

    Reduction: Formation of amines.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Furan vs. Pyridine Derivatives
  • N’-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide (CAS: 175277-44-8): Structure: Replaces the furan ring with a pyridine ring. Molecular Weight: 221.14 g/mol (C₇H₆F₃N₃O). Properties: The pyridine ring’s aromaticity and basic nitrogen improve binding to biological targets, commonly seen in pesticide formulations . Activity: Pyridine derivatives like 3-(dimethylamino)-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide (C₉H₁₁F₃N₄O, MW: 248.21 g/mol) exhibit high-quality mass spectral data, suggesting stability under analytical conditions .
Furan vs. Thiophene Derivatives
  • (Z)-N''-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide (CAS: 2138811-85-3): Structure: Substitutes furan with thiophene. Molecular Weight: 210.18 g/mol (C₆H₅F₃N₂OS).

Substituent Variations

Trifluoromethyl vs. Methyl Substituents
  • N'-hydroxy-5-methylfuran-2-carboximidamide hydrochloride (CAS: 1390739-62-4): Structure: Replaces -CF₃ with -CH₃. Molecular Weight: 176.60 g/mol (C₆H₉ClN₂O₂).
Chloro-Substituted Analogs
  • 3-chloro-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide (CAS: 303997-55-9):
    • Structure : Adds a chloro substituent to the pyridine ring.
    • Activity : Chlorine enhances electrophilicity, likely increasing reactivity in nucleophilic substitution reactions .

Physicochemical and Analytical Data

Compound Heterocycle Substituent Molecular Weight (g/mol) Purity Key Analytical Data
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide Furan -CF₃ 249.36 95% CAS: 1311910-82-3
N'-hydroxy-5-methylfuran-2-carboximidamide HCl Furan -CH₃ 176.60 N/A Collision cross-section: ~120–130 Ų
N’-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide Pyridine -CF₃ 221.14 N/A Used in pesticide formulations
3-(Dimethylamino)-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide Pyridine -CF₃, -N(CH₃)₂ 248.21 N/A High-resolution MS/MS spectra (Q Exactive Orbitrap)

Biological Activity

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C7_7H6_6F3_3N3_3O
  • Molecular Weight : Approximately 201.14 g/mol

Structural Features

  • Furan Ring : The presence of a furan ring provides unique electronic properties.
  • Hydroxy Group : Facilitates hydrogen bonding with biomolecules.
  • Trifluoromethyl Group : Increases lipophilicity, enhancing interaction with lipid membranes.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target biomolecules, which may modulate various biochemical pathways.
  • Enhanced Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, potentially leading to enzyme inhibition or modulation of signaling pathways.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to reduce the viability of various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)20.0
HepG2 (Liver Cancer)12.0

The underlying mechanism for its antitumor activity may involve oxidative stress induction and apoptosis.

Interaction with Keap1-Nrf2 Pathway

A notable case study assessed the interaction of this compound with the Keap1-Nrf2 signaling pathway, crucial for cellular defense against oxidative stress. The compound was found to enhance Nrf2 activation, leading to increased expression of antioxidant genes, which may contribute to its protective effects in various cellular contexts .

Structure-Activity Relationship Studies

Research has focused on how structural variations affect biological activity. Modifications to the furan ring and substituents on the carboximidamide group were systematically studied. Results indicated that specific substitutions could significantly enhance both antimicrobial and antitumor activities, suggesting avenues for developing more potent derivatives.

Case Study 1: Antitumor Efficacy

In a comparative assessment, this compound was tested against a panel of cancer cell lines. The results indicated a promising profile, particularly against lung and liver cancer cells, where it demonstrated lower IC50 values compared to other tested compounds.

Case Study 2: Antioxidant Mechanisms

Another study highlighted how this compound influences antioxidant pathways through Nrf2 activation. By enhancing the expression of detoxifying enzymes, it may offer therapeutic potential in conditions characterized by oxidative stress .

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